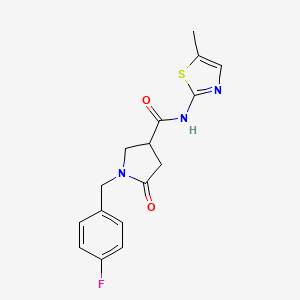

1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

1-(4-Fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorobenzyl group at the 1-position and a 5-methylthiazole carboxamide moiety at the 3-position. Its molecular formula is C₁₅H₁₅FN₄O₂S, with an average mass of 334.37 g/mol and a monoisotopic mass of 334.09 g/mol .

Properties

Molecular Formula |

C16H16FN3O2S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C16H16FN3O2S/c1-10-7-18-16(23-10)19-15(22)12-6-14(21)20(9-12)8-11-2-4-13(17)5-3-11/h2-5,7,12H,6,8-9H2,1H3,(H,18,19,22) |

InChI Key |

PICKRGHKJUEUAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Itaconic Acid Derivatives

The 5-oxopyrrolidine-3-carboxylic acid scaffold is synthesized via cyclocondensation of itaconic acid with primary amines. For example, 4-aminoacetophenone reacts with itaconic acid under acidic conditions to yield 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a precursor for subsequent functionalization.

Bromination for Thiazole Formation

Bromination of the acetyl group at the para position of the phenyl ring is achieved using bromine (Br₂) in acetic acid at room temperature, producing 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid. This α-bromo intermediate is critical for thiazole ring formation via cyclocondensation with thiocarbamides.

Thiazole Ring Construction

Cyclocondensation with Thiocarbamides

The thiazole moiety is introduced by reacting the α-bromoacetyl intermediate with thiocarbamide (for unsubstituted thiazoles) or 5-methylthiourea (for 5-methylthiazoles). For instance, heating 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with 5-methylthiourea in acetic acid at 60°C yields the 5-methylthiazole derivative.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 60°C |

| Reaction Time | 4–6 hours |

| Yield | 62–75% |

Alternative Thiazole Synthesis via Hantzsch Method

A modified Hantzsch thiazole synthesis employs β-keto esters and thioureas. While less common for this target, this method offers regioselectivity advantages when introducing methyl groups at the 5-position.

Introduction of the 4-Fluorobenzyl Group

Alkylation of the Pyrrolidinone Nitrogen

The 4-fluorobenzyl group is introduced via nucleophilic substitution or reductive amination. A preferred route involves treating 5-oxopyrrolidine-3-carboxamide with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Optimization Insights:

-

Solvent Selection: DMF enhances solubility of the ionic intermediates.

-

Base Impact: K₂CO₃ minimizes ester hydrolysis compared to stronger bases like NaOH.

-

Yield: 80–85% after purification by recrystallization from methanol.

Coupling of Thiazole Amine to the Carboxamide

Carbodiimide-Mediated Amide Bond Formation

The final step involves coupling the 5-methylthiazol-2-amine with the 4-fluorobenzyl-pyrrolidinone-3-carboxylic acid using carbodiimide reagents (e.g., EDC or DCC) and a catalytic base (e.g., DMAP). This method ensures high regioselectivity and minimizes racemization.

Representative Procedure:

-

Activate the carboxylic acid with EDC/HOBt in dichloromethane (DCM) at 0°C.

-

Add 5-methylthiazol-2-amine and stir at room temperature for 12 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 70–78% yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel) or preparative HPLC. For instance, reversed-phase HPLC with a C18 column and acetonitrile/water gradient removes unreacted starting materials and byproducts.

Spectroscopic Confirmation

-

¹H NMR: Key signals include the fluorobenzyl aromatic protons (δ 7.10–7.33 ppm) and the thiazole methyl group (δ 2.45 ppm).

-

LC-MS: Molecular ion peak at m/z 334.4 [M+H]⁺ confirms the target molecular weight.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the thiazole or pyrrolidine rings.

Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl group in the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities:

-

Antimicrobial Properties: Preliminary studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 18 Pseudomonas aeruginosa 12

These findings suggest its potential as a lead compound for developing new antibacterial agents.

- Antifungal Activity: Similar compounds in the thiazole class have demonstrated antifungal properties. Although specific data on this compound's antifungal activity is limited, the structural similarities suggest potential efficacy against fungal pathogens.

- Anticancer Properties: The thiazole component is noted for its role in modulating biological pathways, which may include enzyme inhibition or receptor modulation linked to cancer cell proliferation. Ongoing research is needed to elucidate these effects further.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide:

- Antimicrobial Activity Study: A study demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial activity. The inclusion of a fluorinated benzyl group enhances this activity due to increased lipophilicity and receptor binding potential.

- Anticancer Research: Investigations into related compounds have indicated their ability to inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine-3-carboxamide derivatives, many of which share structural motifs but differ in substituents or heterocyclic appendages. Below is a detailed comparison with structurally related analogs:

Structural and Molecular Comparisons

Physicochemical Properties

- Lipophilicity: Fluorinated benzyl groups (logP ~2.5) generally increase membrane permeability compared to non-fluorinated analogs. Chlorinated derivatives (e.g., ) exhibit higher logP values (~3.0), enhancing blood-brain barrier penetration but risking toxicity .

- Acid Dissociation (pKa): The pyrrolidinone lactam (pKa ~8.4) and thiazole (pKa ~2.5) contribute to the compound’s zwitterionic behavior at physiological pH, influencing solubility and bioavailability .

Biological Activity

The compound 1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H31FN4O4S2

- Molecular Weight : 522.7 g/mol

- IUPAC Name : 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-{(3S,4S)-4-[[(3S)-3-(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-1,1-dioxothiolan-3-yl}urea

Research indicates that the compound exhibits significant biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.

- Antimicrobial Activity : Preliminary studies suggest it has bacteriostatic effects against various strains of bacteria, including E. coli and S. faecium.

- Antitumor Properties : The compound has been tested for its ability to inhibit tumor growth in vitro, particularly in cell lines with BRCA mutations.

Biological Activity Overview

| Activity Type | Target Organism/Cell Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 9 x 10^-8 M | |

| Antitumor | BRCA mutant cell lines | EC50 = 0.3 nM | |

| Enzyme Inhibition | PARP1/2 | Ki = 1.2 nM |

Study 1: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial properties demonstrated that at a concentration of , it exhibited significant inhibition against S. faecium, with competitive reversibility noted by natural pyrimidines . This suggests a potential application in treating infections caused by resistant bacterial strains.

Study 2: Antitumor Activity

In another investigation focusing on cancer cells with BRCA mutations, the compound showed promising results by inhibiting PARP-mediated PARylation with an EC50 value of 2.51 nM . This positions it as a candidate for further development in targeted cancer therapies.

Study 3: Molecular Docking Studies

Molecular docking studies have indicated favorable binding affinities between the compound and its biological targets, suggesting potential for high specificity and efficacy in therapeutic applications .

Q & A

Advanced Research Question

- Caco-2 monolayers : Assess intestinal permeability (Papp values >1×10⁻⁶ cm/s suggest good absorption) .

- Human liver microsomes : Measure metabolic clearance (e.g., t₁/₂ >60 min indicates low CYP450-mediated degradation) .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies albumin/α-1-acid glycoprotein interactions, critical for free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.